2,4-Dichloro-5,7-dihydrofuro[3,4-b]pyridine
Description
2,4-Dichloro-5,7-dihydrofuro[3,4-b]pyridine is a halogenated fused heterocyclic compound featuring a pyridine ring fused with a dihydrofuran moiety. Its molecular formula is C₇H₆Cl₂N₂O, with chlorine substituents at positions 2 and 4, contributing to its electronic and steric properties. This compound is primarily utilized as a pharmaceutical intermediate, valued for its reactivity in cross-coupling and substitution reactions .
Properties
IUPAC Name |
2,4-dichloro-5,7-dihydrofuro[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c8-5-1-7(9)10-6-3-11-2-4(5)6/h1H,2-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKXOBUYDBJMAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)N=C(C=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5,7-dihydrofuro[3,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichloropyridine with a suitable furan derivative in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for 2,4-Dichloro-5,7-dihydrofuro[3,4-b]pyridine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Structural Context
The target compound, 2,4-dichloro-5,7-dihydrofuro[3,4-b]pyridine , features a fused bicyclic system with a dihydrofuro ring ([3,4-b] fusion) and pyridine core. Chlorine substituents at positions 2 and 4 suggest potential reactivity sites for electrophilic substitution or nucleophilic aromatic reactions.
Key Reaction Conditions
| Parameter | Optimal Values (from analogous systems) |
|---|---|
| Iodine Source | 4.0 equiv. I₂ or NIS |
| Base | 2.5 equiv. Cs₂CO₃ |
| Solvent | Acetonitrile (best yield) |
| Reaction Time | 24–48 h |
| Yield Range | 6–55% (depending on substituents) |
Reaction Mechanism (Hypothetical)
For 2,4-dichloro-5,7-dihydrofuro[3,4-b]pyridine , a plausible mechanism could involve:
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Nucleophilic attack : The β-enaminone precursor undergoes cyclization via iodine-mediated electrophilic activation.
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Cyclization : Formation of a fused bicyclic system through C/O–C bond formation, similar to the synthesis of 6,7-dihydrofuro[3,4-c]pyridines .
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Oxidative dehydrogenation : Iodine facilitates aromatization of the pyridine ring, as observed in related systems .
Challenges and Gaps
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Structural divergence : The [3,4-b] fusion differs from the [3,4-c] fusion in the reported systems, which may alter reaction pathways.
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Chlorine substitution : The presence of chlorine atoms could influence reactivity (e.g., steric hindrance, electron-withdrawing effects).
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Lack of direct literature : No specific data exists for this compound in the provided sources.
Recommendations for Future Research
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Adapt existing protocols : Use I₂/NIS and Cs₂CO₃ to test cyclization of chlorinated β-enaminone precursors.
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Optimize solvent/base conditions : Explore solvents like DMF or ethanol, which showed moderate success in analogous reactions .
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Characterize intermediates : Investigate potential by-products (e.g., enol intermediates) using spectroscopic methods.
Comparison of Analogous Systems
Scientific Research Applications
2,4-Dichloro-5,7-dihydrofuro[3,4-b]pyridine is a chemical compound with the molecular formula and a molecular weight of 190.0267 . It is also identified by the CAS number 1086321-79-0 and the MDL number MFCD31728298 .
Applications in Chemical Synthesis
2,4-Dichloro-5,7-dihydrofuro[3,4-b]pyridine is a versatile compound widely utilized in chemical synthesis because of its unique properties . It functions as a valuable building block in creating pharmaceuticals, agrochemicals, and materials .
Key Intermediate In organic synthesis, 2,4-Dichloro-5,7-dihydrofuro[3,4-b]pyridine is commonly used as a key intermediate in the production of complex molecules . Its chemical reactivity and functional groups facilitate multistep reactions . The compound's cyclic structure and halogen substituents make it a precursor for preparing diverse heterocyclic compounds with potential biological activities . The furo[3,4-b]pyridine moiety in its structure imparts specific characteristics to the final products, offering opportunities for developing novel molecules with specific properties .
Construction of Complex Organic Compounds Overall, the application of 2,4-Dichloro-5,7-dihydrofuro[3,4-b]pyridine in chemical synthesis enables the efficient construction of complex organic compounds with potential applications in pharmaceuticals, agrochemicals, and materials science .
Synthesis of Furo[3,4-c]pyridines
2,4-Dichloro-5,7-dihydrofuro[3,4-b]pyridine can be used in the synthesis of furo[3,4-c]pyridines . Furo[3,4-c]pyridines have been synthesized via retro-Diels–Alder reactions of 1,4-epoxides via flash vacuum thermolysis . A new reaction of N-homopropargylic β-enaminones, when reacted with excess molecular iodine or N-iodosuccinimide in the presence of cesium carbonate, produces 6,7-dihydrofuro[3,4-c]pyridines in low to moderate yields . This reaction leads to the construction of unknown heterobicyclic 5,6-fused ring systems . The synthesized 6,7-dihydrofuro[3,4-c]pyridines and 3,4-diaryloylpyridines may be useful in pharmaceutical and medicinal chemistry as new and novel molecular entities and structural leads .
Potential use in HIV-1 Inhibitors
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5,7-dihydrofuro[3,4-b]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chlorine atoms and the fused ring system contribute to its binding affinity and specificity. In materials science, its electronic properties are harnessed to improve the performance of organic electronic devices.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Key Observations:
- Core Ring Systems: The target compound and its analogs vary in fused heterocycles (pyridine vs. pyrimidine).
- Substituent Effects: Chlorine atoms at positions 2 and 4 increase electrophilicity, favoring nucleophilic substitutions. Methoxy and benzylidene groups () introduce steric bulk and π-conjugation, relevant in photochemical applications .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Notes:
- The target compound’s high purity (≥99%) () makes it suitable for pharmaceutical applications requiring stringent impurity controls.
Biological Activity
2,4-Dichloro-5,7-dihydrofuro[3,4-b]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by its unique structural features, including a fused ring system and halogen substituents, which contribute to its reactivity and biological interactions.
- Molecular Formula : C7H5Cl2N0
- Molecular Weight : 190.0267 g/mol
- CAS Number : 1086321-79-0
- SMILES Notation : Clc1cc(Cl)c2c(n1)COC2
The compound's structure allows it to serve as a versatile building block in the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents .
The biological activity of 2,4-Dichloro-5,7-dihydrofuro[3,4-b]pyridine is primarily attributed to its ability to interact with specific molecular targets. In medicinal chemistry applications:
- It may modulate the activity of enzymes or receptors due to its binding affinity influenced by the chlorine atoms and the fused ring system.
- The compound has shown potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI) in anti-HIV research, displaying significant inhibitory effects against various HIV strains .
Antiviral Activity
Recent studies have highlighted the efficacy of 2,4-Dichloro-5,7-dihydrofuro[3,4-b]pyridine derivatives as NNRTIs. The following table summarizes the antiviral activity against different strains of HIV:
| Compound | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| 14b | 5.79 | 1298 | 224.1 |
| 16c | 2.85 | >2000 | >700 |
These compounds exhibited improved resistance profiles against mutant strains compared to standard treatments such as Etravirine (ETR) and Rilpivirine (RPV) .
Cytotoxicity Assessment
While evaluating the safety profile of these compounds, cytotoxicity was measured using the CC50 parameter. Notably, both compounds displayed high selectivity indices, indicating low toxicity relative to their antiviral efficacy.
Case Studies
- Study on Dihydrofuro[3,4-d]pyrimidine Derivatives : This research focused on synthesizing derivatives from 2,4-Dichloro-5,7-dihydrofuro[3,4-b]pyridine and assessing their anti-HIV activity. The study found that modifications to the linker significantly influenced antiviral potency and cytotoxicity profiles .
- Pharmacokinetic Studies : The pharmacokinetic properties of these compounds were evaluated in animal models. For instance, compound 14b demonstrated favorable oral bioavailability and minimal toxicity at doses up to 2000 mg/kg in mice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
